molecular formula C9H12FN3O B2485733 N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine CAS No. 2197454-99-0

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine

Cat. No.: B2485733
CAS No.: 2197454-99-0
M. Wt: 197.213
InChI Key: MEFRQPXAVHOBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a methyl group and an amine group attached to a 4-fluorooxolan moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of 4-fluorooxolan-3-yl intermediate: This step involves the fluorination of an oxolane derivative under controlled conditions.

    Coupling with 6-methylpyrazin-2-amine: The intermediate is then coupled with 6-methylpyrazin-2-amine using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimization of reaction conditions: Parameters such as temperature, solvent, and reaction time are carefully controlled.

    Purification: Techniques like recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the oxolan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxolan derivatives.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine: shares structural similarities with other pyrazine derivatives and oxolan-substituted compounds.

    Examples: 4-fluorooxolan-3-yl derivatives, 6-methylpyrazin-2-amine derivatives.

Uniqueness

  • The presence of both the 4-fluorooxolan moiety and the 6-methylpyrazin-2-amine structure in a single molecule imparts unique chemical and biological properties.
  • This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-6-methylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-6-2-11-3-9(12-6)13-8-5-14-4-7(8)10/h2-3,7-8H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRQPXAVHOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.